Corynantheidine

Opioid Pharmacology Biased Signaling Analgesic Development

Corynantheidine is a functionally selective mu-opioid receptor (MOR) partial agonist that activates G-protein signaling without recruiting β-arrestin-2, enabling dissection of biased opioid pathways. Unlike mitragynine, it preferentially binds adrenergic receptors (α1D Ki=41 nM) over opioid receptors, serving as a dual-system molecular probe. Validated oral bioavailability (~50%) and sustained brain exposure in rodent models make it a PK-validated tool for in vivo CNS target engagement. Its 9-demethoxy structure supports SAR studies with mitragynine. Enantioselective synthetic routes available. For research use only.

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 23407-35-4
Cat. No. B1225087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynantheidine
CAS23407-35-4
Synonyms18,19-dihydrocorynantheine
corynantheidine
dihydrocorynantheine
hirsutine
hirsutine, (16E)-isomer
hirsutine, (16E,20beta)-isomer
hirsutine, (3beta,16E)-isome
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
InChIInChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1
InChIKeyNMLUOJBSAYAYEM-QALMDFCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corynantheidine (CAS 23407-35-4): A Dual-Acting Kratom Alkaloid for Opioid and Adrenergic Research


Corynantheidine (CAS 23407-35-4), also known as (-)-corynantheidine or 9-demethoxy mitragynine, is a tetracyclic indole alkaloid isolated from Mitragyna speciosa (kratom) [1]. It functions as a mu-opioid receptor (MOR) partial agonist that lacks β-arrestin-2 recruitment activity—a signaling bias associated with reduced opioid adverse effects—while simultaneously displaying high-affinity binding to α1D- and α2A-adrenergic receptors [1][2]. This dual pharmacology distinguishes corynantheidine from the major kratom alkaloid mitragynine, which exhibits preferential opioid receptor binding [2].

Why Mitragynine, Corynoxine, or Other In-Class Alkaloids Cannot Substitute for Corynantheidine


Within the corynantheine-type alkaloid family, even structurally similar compounds exhibit fundamentally divergent pharmacology. Mitragynine (9-methoxy-corynantheidine) shows higher affinity for opioid receptors than adrenergic receptors, whereas corynantheidine displays the inverse preference—higher adrenergic than opioid affinity [1]. Its oxindole derivative corynoxine acts as a MOR full agonist rather than a partial agonist [2]. Additionally, among 11 kratom alkaloids evaluated in a rat pharmacokinetic study, only mitragynine, 7-hydroxymitragynine, speciociliatine, and corynantheidine demonstrated sustained systemic exposure at 8 hours post-dose, while others (e.g., paynantheine, corynoxine B) were undetectable beyond 1 hour [3]. These differences preclude simple substitution.

Corynantheidine (CAS 23407-35-4): Quantitative Comparative Evidence for Scientific Selection


MOR Partial Agonism Without β-Arrestin-2 Recruitment vs. Full Agonist Derivatives

Corynantheidine functions as a mu-opioid receptor (MOR) partial agonist, whereas its oxindole derivative corynoxine acts as a MOR full agonist in the same experimental system [1]. This partial agonism profile is associated with reduced β-arrestin-2 recruitment, a signaling pathway implicated in opioid-induced respiratory depression and tolerance [1][2].

Opioid Pharmacology Biased Signaling Analgesic Development

Adrenergic-Preferring Binding Profile Contrasts with Opioid-Preferring Mitragynine

Corynantheidine displays higher binding affinity for adrenergic receptors than for opioid receptors, whereas the major kratom alkaloid mitragynine shows the opposite preference [1]. Specifically, corynantheidine binds to human α1D-adrenergic receptors with Ki = 41 nM, compared to mitragynine's α1D Ki of >1 μM (no significant displacement) [2].

Adrenergic Pharmacology Opioid Receptor Polypharmacology

μ-Opioid Receptor Selectivity Over κ- and δ-Opioid Receptors

Corynantheidine demonstrates functional selectivity for the μ-opioid receptor (MOR) over κ- and δ-opioid receptors in [35S]GTPγS functional assays. It exhibits MOR binding affinity (Ki = 57.1 nM) that is 3-fold selective over δ-opioid receptors (Ki = 172 nM) and 6.7-fold selective over κ-opioid receptors (Ki = 385.4 nM) in mouse receptors . Functionally, corynantheidine shows MOR agonism (EC50 = 104.24 nM) but no activity at κ- or δ-opioid receptors in the same assay .

Opioid Receptor Receptor Selectivity Radioligand Binding

Oral Bioavailability and Brain Penetration in Preclinical Rat Models

In male Sprague Dawley rats, corynantheidine demonstrates adequate oral bioavailability (49.9 ± 16.4%) and extensive extravascular distribution (Vd = 8.0 ± 1.2 L) [1]. Importantly, imaging mass spectrometry confirmed brain tissue distribution, with detection in the corpus callosum and hippocampal regions [1]. These data contrast with several other minor kratom alkaloids (e.g., paynantheine, corynoxine B) that were not quantifiable beyond 1 hour post-dose in a comparative 11-alkaloid rat PK study [2].

Pharmacokinetics CNS Penetration In Vivo Distribution

CYP2D6 Inhibitory Potency and Drug-Drug Interaction Risk Relative to Mitragynine

Corynantheidine is a potent competitive inhibitor of CYP2D6, a major drug-metabolizing enzyme, with Ki = 2.8 μM and IC50 = 4.2 μM in human liver microsomes [1]. The major kratom alkaloid mitragynine is an even more potent CYP2D6 inhibitor (Ki = 1.1 μM; IC50 = 2.2 μM) [1]. Both compounds exhibit clinically significant CYP2D6 inhibition potential that may affect co-administered drugs metabolized by this pathway.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Cytotoxicity Profile Across Cancer Cell Lines and Leishmania Parasites

Corynantheidine exhibits moderate cytotoxicity against HL-60 human promyelocytic leukemia cells (IC50 = 13.96 μM) and SW480 human colon adenocarcinoma cells (IC50 = 23.28 μM) [1]. In contrast, the structurally related compound dihydrocorynantheine showed significant vasodilating activity (IC50 = 6.73 μg/mL against phenylephrine-induced contraction in rat thoracic aorta rings) but lacked comparable cytotoxicity [1]. Additionally, corynantheidine displayed anti-leishmanial activity against Leishmania major promastigotes with low cytotoxicity in KB-3-1 and multidrug-resistant KB-V1 cell lines [2].

Cytotoxicity Natural Product Screening Anti-Leishmanial

Optimal Research and Procurement Applications for Corynantheidine (CAS 23407-35-4)


Investigating Biased μ-Opioid Receptor Signaling Without β-Arrestin-2 Recruitment

Corynantheidine's MOR partial agonism with absent β-arrestin-2 recruitment makes it a valuable tool for dissecting G-protein-mediated versus β-arrestin-mediated opioid signaling pathways. This application is supported by direct comparative data showing corynantheidine as a partial agonist versus corynoxine as a full agonist, and its lack of β-arrestin-2 recruitment [1][2]. Researchers studying functional selectivity at MOR can use corynantheidine to isolate G-protein-dependent effects.

Probing Adrenergic-Opioid Receptor Cross-Talk and Dual Pharmacology

With its unique preference for adrenergic receptors (α1D Ki = 41 nM) over opioid receptors—the inverse of mitragynine's selectivity profile—corynantheidine serves as a molecular probe for studying the interplay between adrenergic and opioid systems [1]. This dual pharmacology is particularly relevant to research on opioid withdrawal, where adrenergic modulation may contribute to therapeutic effects [2].

Preclinical Pharmacokinetic and CNS Distribution Studies Requiring Systemic Exposure

Corynantheidine's validated oral bioavailability (~50%) and confirmed brain distribution (corpus callosum, hippocampus) in rats make it suitable for preclinical studies evaluating CNS target engagement following systemic administration [1]. Unlike other minor kratom alkaloids that lack sustained systemic exposure (e.g., paynantheine, corynoxine B), corynantheidine provides a PK-validated tool for in vivo pharmacology experiments [2].

Structure-Activity Relationship (SAR) Studies in the Corynantheine Alkaloid Series

Corynantheidine occupies a critical node in SAR investigations of corynantheine-type alkaloids. Its structural relationship to mitragynine (9-methoxy-corynantheidine) enables systematic evaluation of the C-9 methoxy group's impact on receptor selectivity, CYP inhibition potency, and functional efficacy [1][2]. The availability of enantioselective synthetic routes to corynantheidine further supports its use as a synthetic scaffold for analog development [3].

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